molecular formula C15H18O6 B102593 Bis(2,3-epoxypropyl) bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate CAS No. 18266-33-6

Bis(2,3-epoxypropyl) bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate

Cat. No. B102593
CAS RN: 18266-33-6
M. Wt: 294.3 g/mol
InChI Key: LSELIYBTFJVUSX-UHFFFAOYSA-N
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Description

Bis(2,3-epoxypropyl) bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate (BEH) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BEH is a bicyclic compound that contains two epoxy groups and two carboxylate groups, making it a versatile molecule for chemical reactions.

Mechanism Of Action

The mechanism of action of Bis(2,3-epoxypropyl) bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate as an anticancer agent involves the inhibition of DNA synthesis and cell division. Bis(2,3-epoxypropyl) bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate reacts with DNA to form adducts, which prevent the replication of DNA and ultimately lead to cell death.

Biochemical And Physiological Effects

Bis(2,3-epoxypropyl) bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate has been shown to have low toxicity towards normal cells, making it a promising candidate for cancer treatment. However, it can cause DNA damage and cell death in cancer cells, leading to the inhibition of tumor growth.

Advantages And Limitations For Lab Experiments

One of the advantages of using Bis(2,3-epoxypropyl) bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate in lab experiments is its high reactivity towards nucleophiles, making it a versatile building block for the synthesis of various compounds. However, the synthesis of Bis(2,3-epoxypropyl) bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate can be challenging and requires multiple steps, making it a time-consuming process.

Future Directions

There are several future directions for the study of Bis(2,3-epoxypropyl) bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate, including the development of more efficient synthesis methods, the exploration of its potential as a crosslinker for various polymers, and the investigation of its potential as an anticancer agent in combination with other drugs. Additionally, the study of the toxicological effects of Bis(2,3-epoxypropyl) bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate on normal cells and its potential as a drug delivery agent could also be explored in the future.
In conclusion, Bis(2,3-epoxypropyl) bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate is a versatile compound with potential applications in various fields, including material science, organic chemistry, and pharmaceuticals. Its mechanism of action as an anticancer agent involves the inhibition of DNA synthesis and cell division, making it a promising candidate for cancer treatment. However, more research is needed to fully understand its potential and limitations.

Synthesis Methods

Bis(2,3-epoxypropyl) bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate can be synthesized through a multistep process involving the reaction of bicyclo[2.2.1]hept-5-ene with epichlorohydrin to form the bisepoxide. The bisepoxide is then reacted with dimethyl oxalate to form the desired product, Bis(2,3-epoxypropyl) bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate.

Scientific Research Applications

Bis(2,3-epoxypropyl) bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate has been extensively studied for its potential applications in various fields including material science, organic chemistry, and pharmaceuticals. In material science, Bis(2,3-epoxypropyl) bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate has been used as a crosslinker for various polymers, resulting in improved mechanical and thermal properties. In organic chemistry, Bis(2,3-epoxypropyl) bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate has been used as a building block for the synthesis of various compounds due to its reactivity towards nucleophiles. In pharmaceuticals, Bis(2,3-epoxypropyl) bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.

properties

CAS RN

18266-33-6

Product Name

Bis(2,3-epoxypropyl) bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate

Molecular Formula

C15H18O6

Molecular Weight

294.3 g/mol

IUPAC Name

bis(oxiran-2-ylmethyl) bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

InChI

InChI=1S/C15H18O6/c16-14(20-6-10-4-18-10)12-8-1-2-9(3-8)13(12)15(17)21-7-11-5-19-11/h1-2,8-13H,3-7H2

InChI Key

LSELIYBTFJVUSX-UHFFFAOYSA-N

SMILES

C1C2C=CC1C(C2C(=O)OCC3CO3)C(=O)OCC4CO4

Canonical SMILES

C1C2C=CC1C(C2C(=O)OCC3CO3)C(=O)OCC4CO4

Other CAS RN

18266-33-6

Origin of Product

United States

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